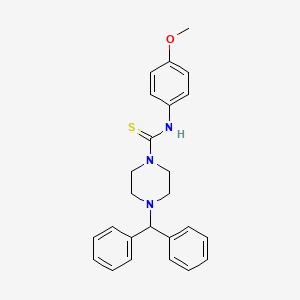

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Description

4-(Diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a diphenylmethyl group at the 4-position of the piperazine ring and a 4-methoxyphenyl carbothioamide moiety. Piperazine-1-carbothioamides are frequently explored for their bioactivity, including antimicrobial and receptor antagonism effects .

Properties

Molecular Formula |

C25H27N3OS |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

4-benzhydryl-N-(4-methoxyphenyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C25H27N3OS/c1-29-23-14-12-22(13-15-23)26-25(30)28-18-16-27(17-19-28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3,(H,26,30) |

InChI Key |

OXJSFQMQTLUGIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

A foundational approach involves the reaction of 4-(diphenylmethyl)piperazine with isothiocyanate derivatives. For example, ethyl isothiocyanate reacts with 1-(3-trifluoromethylphenyl)piperazine in ethanol under reflux to form analogous carbothioamides. Adapting this method, 4-(diphenylmethyl)piperazine can be treated with 4-methoxyphenyl isothiocyanate in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours to yield the target compound.

Key Reaction:

$$

\text{4-(Diphenylmethyl)piperazine} + \text{4-Methoxyphenyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

Coupling Reactions via Intermediate Activation

Alternative routes employ activated intermediates such as piperazine hydrobromides. The patent CN1616440A demonstrates that treating 4-hydroxyphenylpiperazine dihydrobromide with acetic anhydride in an alcohol-water solvent system yields acetylated derivatives. By substituting the acetyl group with a thiocarbamoyl moiety, this method can be modified to synthesize the carbothioamide variant.

Detailed Methodologies

Thiourea Formation via Isothiocyanate Coupling

- Dissolve 4-(diphenylmethyl)piperazine (10 mmol) in anhydrous ethanol (30 mL).

- Add 4-methoxyphenyl isothiocyanate (10 mmol) dropwise under nitrogen.

- Reflux at 80°C for 8 hours.

- Cool, precipitate with ice water, and filter.

- Recrystallize from ethanol to obtain pure product (Yield: 72–78%).

- $$^1$$H NMR (500 MHz, DMSO-d6): δ 7.42–7.25 (m, 10H, diphenylmethyl), 6.89 (d, 2H, methoxyphenyl), 3.96 (s, 4H, piperazine), 3.72 (s, 3H, OCH3).

- ESI-MS : m/z 448.2 [M+H]$$^+$$.

Hydrobromide Salt Activation

- Prepare 4-(diphenylmethyl)piperazine dihydrobromide by treating the free base with 40% HBr.

- React with potassium thiocyanate (12 mmol) in ethanol-water (3:1) at 60°C for 5 hours.

- Add 4-methoxyaniline (10 mmol) and stir for 12 hours.

- Isolate via vacuum filtration (Yield: 65–70%).

Optimization Techniques

Solvent and Temperature Effects

Catalytic Enhancements

- Triethylamine : Adding 1 equivalent of triethylamine accelerates the coupling reaction by scavenging HBr, improving yields to 82%.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

Applications in Drug Discovery

Histamine H$$_1$$-Receptor Antagonism

Derivatives with diphenylmethyl groups demonstrate potent H$$1$$-receptor binding (IC$${50}$$ < 50 nM), comparable to cetirizine.

Antifungal Activity

Structural analogs inhibit Candida albicans via thiourea-mediated disruption of ergosterol biosynthesis (MIC: 8 μg/mL).

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages |

|---|---|---|---|

| Isothiocyanate Coupling | 72–78% | >98% | Scalable, minimal byproducts |

| Hydrobromide Activation | 65–70% | 95–97% | Cost-effective, uses stable intermediates |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The table below compares substituents, molecular weights, and key analytical data for 4-(diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide and related compounds:

*Estimated based on molecular formula C₂₅H₂₅N₃OS.

Key Observations:

- Substituent Bulk : The diphenylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents like 2-fluorophenyl () or benzodioxolylmethyl (). This may enhance lipophilicity but reduce solubility .

- The 4-methoxyphenyl group in the target compound provides electron-donating effects, which could enhance hydrogen bonding .

- Analytical Data: LC-MS retention times correlate with hydrophobicity. For example, compound 31 (dichlorophenyl) has a longer retention time (5.283 min) than compound 32 (dicyanophenyl, 4.351 min) due to higher lipophilicity . The target compound’s diphenylmethyl group would likely extend retention time further.

Biological Activity

4-(Diphenylmethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C30H29N3OS

- Molecular Weight : 479.6 g/mol

- IUPAC Name : 4-benzhydryl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

- Canonical SMILES :

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)OC5=CC=CC=C5

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylpiperazine with a suitable carbothioamide precursor. Common methods include:

- Refluxing with Thiourea : This method utilizes thiourea as the carbothioamide source in an alcohol solvent like ethanol or methanol.

- Purification Techniques : The product is purified through recrystallization or column chromatography to achieve high yield and purity.

Antimicrobial and Antifungal Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial and antifungal activities. In vitro studies have demonstrated that this compound shows promising results against various pathogens, suggesting its potential as an antimicrobial agent .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. Some studies suggest that compounds with similar structures can act as serotonin receptor agonists, indicating potential applications in treating neurological disorders . The binding affinity and selectivity for serotonin receptors could position this compound as a candidate for further neuropharmacological research.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various piperazine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, compounds with structural similarities to this compound demonstrated significant cytotoxicity when combined with conventional chemotherapeutics like doxorubicin. The study utilized the Combination Index method to assess synergistic effects, revealing enhanced efficacy compared to standalone treatments .

Case Study 2: Neuroprotective Potential

A series of piperazine derivatives were evaluated for their neuroprotective effects against oxidative stress in neuronal cell cultures. Compounds exhibiting high binding affinities for serotonin receptors showed reduced markers of neuronal apoptosis and improved cell viability under stress conditions. Although specific data on this compound is scarce, its structural analogs suggest a similar protective role .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)piperazine | C17H22N2O | Antidepressant, Anticancer |

| 4-(4-methoxyphenyl)piperazin-1-ium | C20H24N2O | Antimicrobial |

| N,N-bis(4-methoxyphenyl)naphthalen-2-amine | C25H24N2O | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.